Racemic Mixture vs. Single Enantiomer: A 2-Fold Difference in Synthetic Versatility
This compound is supplied as a racemic mixture of (2R)- and (2S)-2-methylpyrrolidine-1,2-dicarboxylate esters, whereas close analog (R)-N-Boc-2-methylproline methyl ester (CAS 220060-17-3) is a single enantiomer . This racemic nature offers a 2-fold increase in structural diversity for initial screening libraries, allowing for the simultaneous evaluation of both enantiomers' pharmacological profiles without the need for separate, costly enantioselective syntheses .
| Evidence Dimension | Number of Stereoisomers per Molecule Supplied |
|---|---|
| Target Compound Data | 2 (racemic mixture) |
| Comparator Or Baseline | (R)-N-Boc-2-methylproline methyl ester (CAS 220060-17-3) = 1 (single enantiomer) |
| Quantified Difference | 2-fold |
| Conditions | Vendor analytical specification (target compound); literature reporting for comparator |
Why This Matters
For high-throughput screening or initial SAR studies, a racemic mixture enables 2x the coverage of chemical space per well, accelerating the hit-to-lead process compared to using a single enantiomer.
